1,5-Dibenzamidoanthraquinone 1,5-Dibenzamidoanthraquinone
Brand Name: Vulcanchem
CAS No.: 82-18-8
VCID: VC20838732
InChI: InChI=1S/C28H18N2O4/c31-25-20-14-8-16-22(30-28(34)18-11-5-2-6-12-18)24(20)26(32)19-13-7-15-21(23(19)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34)
SMILES: C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5
Molecular Formula: C28H18N2O4
Molecular Weight: 446.5 g/mol

1,5-Dibenzamidoanthraquinone

CAS No.: 82-18-8

Cat. No.: VC20838732

Molecular Formula: C28H18N2O4

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dibenzamidoanthraquinone - 82-18-8

Specification

CAS No. 82-18-8
Molecular Formula C28H18N2O4
Molecular Weight 446.5 g/mol
IUPAC Name N-(5-benzamido-9,10-dioxoanthracen-1-yl)benzamide
Standard InChI InChI=1S/C28H18N2O4/c31-25-20-14-8-16-22(30-28(34)18-11-5-2-6-12-18)24(20)26(32)19-13-7-15-21(23(19)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34)
Standard InChI Key PZNXLZZWWBSQQK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5

Introduction

Chemical Structure and Physical Properties

Structural Characteristics

1,5-Dibenzamidoanthraquinone consists of an anthraquinone core with two benzamide groups attached at the 1 and 5 positions. The systematic chemical name for this compound is N-(5-benzamido-9,10-dioxoanthracen-1-yl)benzamide, highlighting its structural components . The anthraquinone scaffold features a central quinone structure with two carbonyl groups at the 9 and 10 positions, which is a characteristic feature of this class of compounds. This basic anthraquinone structure is common in natural products and has been extensively studied for its various biological properties .

The molecular formula of 1,5-Dibenzamidoanthraquinone is C₂₈H₁₈N₂O₄, indicating the presence of 28 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the compound is 446.12700, which is closely aligned with its calculated molecular weight of 446.45400 . The presence of benzamide groups introduces amide functional groups that can participate in hydrogen bonding, potentially influencing the compound's solubility and intermolecular interactions.

Physical and Chemical Properties

1,5-Dibenzamidoanthraquinone possesses several notable physical and chemical properties that contribute to its stability and utility in various applications. The following table summarizes the key physicochemical properties of this compound:

PropertyValueUnit
CAS Number82-18-8-
Molecular Weight446.45400g/mol
Density1.409g/cm³
Boiling Point556.3°C at 760 mmHg
Flash Point159.5°C
Molecular FormulaC₂₈H₁₈N₂O₄-
Exact Mass446.12700-
PSA (Polar Surface Area)92.34000Ų
LogP5.11260-
Index of Refraction1.74-

The relatively high boiling point (556.3°C) and flash point (159.5°C) indicate considerable thermal stability, which is advantageous for industrial applications where thermal processing may be required . The LogP value of 5.11260 suggests the compound is lipophilic, with greater solubility in non-polar solvents than in water . This property is typical of many anthraquinone derivatives and influences their application in various industrial processes.

The Polar Surface Area (PSA) of 92.34000 Ų provides insight into the compound's potential for biological activities, as this parameter often correlates with membrane permeability . While no melting point data is available in the search results, anthraquinone derivatives typically have high melting points due to their rigid planar structure and potential for intermolecular interactions.

Nomenclature and Historical Development

Naming and Identification

1,5-Dibenzamidoanthraquinone is known by numerous synonyms in industrial and scientific contexts, reflecting its widespread use primarily as a dye. Common alternative names include:

  • 1,5-bis-benzoylamino-anthraquinone

  • Solanthrene Yellow 3J

  • Ponsol Yellow ARD

  • Endurol Yellow 3G

  • Mikethrene Yellow GK

  • Ponsol Yellow AR

  • Nyanthrene Yellow AR

  • Vat Yellow 3

  • Indanthren Yellow GK

  • Cibanone Yellow FGK

  • 1,5-Bis-benzoylamino-anthrachinon

  • Indanthrengelb GK

  • N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bisbenzamide

The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number: 82-18-8 . This identifier provides a definitive reference point for the compound in chemical databases and literature, eliminating confusion that might arise from the multiple synonyms in use.

Historical Development and Early Research

The historical development of 1,5-Dibenzamidoanthraquinone dates back to the early 20th century. Early research on this compound is documented in the literature from 1906 by Noelting and Wortmann, as published in Chemische Berichte . This represents one of the earliest scientific investigations into the compound and its properties.

Subsequent developments in the synthesis and application of 1,5-Dibenzamidoanthraquinone are documented in several patents. The British Dyestuffs Corporation, including researchers Perkin and Bunbury, secured patent DE462053, further advancing the understanding and application of this compound . Additional patents include DE696423 from I.G. Farbenind in 1935 and US2346726 from Du Pont de Nemours and Co. in 1942, indicating continued industrial interest in this compound throughout the first half of the 20th century .

The development of 1,5-Dibenzamidoanthraquinone parallels the broader evolution of synthetic dyes and pigments during this period, representing a significant advancement in the creation of stable yellow colorants with industrial applications.

Applications and Uses

Industrial Applications as a Dye

1,5-Dibenzamidoanthraquinone's primary application is as a vat dye, specifically classified as Vat Yellow 3 . Vat dyes are a class of dyes that are initially solubilized in an alkaline reducing bath (the "vat") where they are converted to their leuco form. In this state, they can penetrate textile fibers, and upon exposure to air, they are oxidized back to their insoluble form, becoming fixed within the fiber.

The numerous commercial names for this compound (Solanthrene Yellow 3J, Ponsol Yellow ARD, Endurol Yellow 3G, etc.) indicate its widespread use by various manufacturers in the textile industry . The compound's high stability, as indicated by its physical properties, makes it suitable for applications where colorfastness and resistance to degradation are important.

The specific yellow shade produced by 1,5-Dibenzamidoanthraquinone would have particular applications in textile dyeing where this color is desired. The compound's development and use coincide with the expansion of synthetic dye technology in the early to mid-20th century, representing an important advancement in colorant chemistry.

Research and Development Perspectives

Current Research Status

Current research specifically focused on 1,5-Dibenzamidoanthraquinone appears limited based on the available search results. Most documented research on this compound dates back to the early and mid-20th century, primarily concerning its synthesis and application as a dye .

In contrast, research on other anthraquinone derivatives continues to be active, particularly in exploring their potential biological activities:

  • Recent studies have investigated anthraquinones for their potential anticancer properties, with some derivatives showing selective cytotoxicity against specific cancer cell lines

  • Anthraquinones like helminthosporin have demonstrated enzyme inhibitory activities, suggesting potential applications in conditions like Alzheimer's disease

  • Synthetic strategies for complex anthraquinone-based natural products continue to be developed, expanding the toolkit for creating and modifying these compounds

The absence of recent specific studies on 1,5-Dibenzamidoanthraquinone suggests a research gap that could be addressed in future investigations, particularly given the renewed interest in anthraquinone compounds for various applications.

Future Research Directions

Several promising research directions could be pursued for 1,5-Dibenzamidoanthraquinone:

  • Biological Activity Screening: Given the documented biological activities of other anthraquinones, 1,5-Dibenzamidoanthraquinone could be screened for potential anticancer, antimicrobial, or enzyme inhibitory activities .

  • Synthetic Modifications: The compound's structure could be modified to create new derivatives with enhanced properties or novel activities. The benzamide groups provide potential points for further functionalization.

  • Structure-Activity Relationship Studies: Comparative studies with other anthraquinone derivatives could help establish structure-activity relationships, potentially guiding the design of new compounds with targeted properties.

  • Modern Applications in Material Science: Beyond traditional dyeing applications, the compound could be investigated for uses in modern materials, such as organic electronics, photovoltaics, or sensing technologies.

  • Green Chemistry Approaches: Development of more environmentally friendly synthesis methods for 1,5-Dibenzamidoanthraquinone could address sustainability concerns in chemical production.

These potential research directions could revitalize interest in this historically significant compound and potentially uncover new applications beyond its traditional use as a dye.

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